![molecular formula C12H15Cl2N3O B13146149 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is a pyrazolopyridine derivative characterized by a fused bicyclic heteroaromatic core. The molecule features a tert-butyl group at position 3, chlorine atoms at positions 4 and 6, and an ethanol side chain at position 1 of the pyrazole ring.
Preparation Methods
One common method involves the reaction of 3-tert-butyl-4,6-dichloropyridine with hydrazine to form the pyrazole ring, followed by the addition of an ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dichloro substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[3,4-b]pyridine derivatives differ primarily in substituents on the pyrazole and pyridine rings and the nature of side chains. Key analogs and their distinctions are summarized below:
Key Observations :
- Hydrogen Bonding: The ethanol group in the target compound may enhance intermolecular interactions (e.g., crystal packing or binding to biological targets) compared to ester or hydrazide derivatives .
- Electronic Effects: Chlorine atoms (electron-withdrawing) at positions 4 and 6 may increase electrophilicity of the pyridine ring, contrasting with electron-donating methyl or amino groups in analogs .
Crystallographic and Computational Insights
- Crystal Packing : Hydrogen bonding patterns (e.g., OH···N or OH···Cl interactions) in the target compound could differ from solvates like methyl carbamate derivatives .
- Docking Studies : Analogous compounds exhibit binding to enzymes like kinases; the tert-butyl group may occupy hydrophobic pockets in protein targets .
Biological Activity
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol is a compound characterized by a complex pyrazolo[3,4-b]pyridine framework. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the hydroxyl group suggests that it may exhibit properties typical of alcohols, such as solubility in polar solvents and the ability to participate in hydrogen bonding. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15Cl2N3O
- Molecular Weight : 288.17 g/mol
- Structure : The compound features a tert-butyl group and dichloro substituents on the pyrazolo[3,4-b]pyridine core.
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of various protein kinases. Notably, compounds related to this structure have shown inhibitory effects on TRKA (tropomyosin receptor kinase A), which plays a crucial role in neurotrophic signaling pathways. This suggests potential therapeutic applications in treating neurodegenerative diseases and cancers where TRKA is implicated.
Inhibitory Activity
The compound's structural features contribute to its biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-{[(5-chloro-pyrazolo[3,4-b]pyridin-1-yl)methyl]-amino}-phenol | Pyrazolo[3,4-b]pyridine core with an amino group | Inhibitory activity against kinases |
5-(tert-butyl)-pyrazolo[3,4-b]pyridine | Similar core but without chloro substituents | Moderate kinase inhibition |
6-chloro-pyrazolo[3,4-b]pyridine | Lacks tert-butyl and hydroxyl functionalities | Potential anti-inflammatory properties |
The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.
Neuroprotective Effects
A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited neuroprotective effects in cellular models of neurodegeneration. The compound was shown to reduce apoptosis in neuronal cells exposed to oxidative stress by modulating signaling pathways associated with cell survival .
Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. It was found that these derivatives could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis through TRKA inhibition. This highlights their potential as therapeutic agents in oncology .
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the Pyrazolo Framework : Using palladium-catalyzed reactions for precise control over substitution patterns.
- Hydroxylation : Introducing the ethanol moiety through standard alcohol reactions.
- Purification : Employing column chromatography to isolate the desired product.
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
2-(3-tert-butyl-4,6-dichloropyrazolo[3,4-b]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C12H15Cl2N3O/c1-12(2,3)10-9-7(13)6-8(14)15-11(9)17(16-10)4-5-18/h6,18H,4-5H2,1-3H3 |
InChI Key |
ZHOUDABZMFERSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.